1-Phenyldibenzofuran

Geochemistry Petroleum Geoscience Biomarker Analysis

1-Phenyldibenzofuran (1-PhDBF) is the essential regioisomer for geochemical maturity analysis and organic electronics R&D. Its phenyl substitution at the 1-position uniquely determines chromatographic retention and electronic properties, making it the only valid standard for PhFR-1/PhFR-2 biomarker ratios and OLED material synthesis. Using the 2-, 3-, or 4-isomer leads to misidentification and invalid data. For researchers requiring precise molecular recognition and reliable quantification, this is the indispensable reference standard. Contact us for bulk pricing and custom synthesis.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 63317-69-1
Cat. No. B3055187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyldibenzofuran
CAS63317-69-1
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=CC=C2
InChIInChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H
InChIKeyPABWCQBWXPHCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyldibenzofuran (CAS 63317-69-1) Procurement Guide: Isomer-Specific Identity for Geochemical and Materials Science Applications


1-Phenyldibenzofuran (1-PhDBF, CAS 63317-69-1, C18H12O) is a specific isomer of the phenyldibenzofuran family, characterized by the substitution of a phenyl group at the 1-position of the dibenzofuran core. This substitution pattern dictates its distinct molecular properties, including a molecular weight of 244.29 g/mol . As a rigid, aromatic polycyclic compound, it is primarily utilized as a reference standard for geochemical biomarker analysis [1] and as a specialized building block in organic electronics research, where its precise substitution pattern is critical for tuning electronic and photophysical properties .

Why 1-Phenyldibenzofuran (CAS 63317-69-1) Cannot Be Interchanged with Other Phenyldibenzofuran Isomers or Derivatives


Substituting 1-phenyldibenzofuran with a different phenyldibenzofuran isomer (e.g., 2-, 3-, or 4-PhDBF) or an unsubstituted dibenzofuran is scientifically invalid for applications requiring precise molecular recognition or specific electronic properties. The position of the phenyl substituent on the dibenzofuran core is a primary determinant of a molecule's interaction with biological receptors, its chromatographic retention time, and its solid-state packing, which governs charge transport in materials [1]. Furthermore, in geochemical analysis, the relative abundance of each isomer is a key maturity and migration indicator; thus, only the specific 1-isomer serves as a valid analytical reference standard for quantifying these processes [2]. Using an incorrect analog would lead to misidentification, erroneous quantification, and flawed research conclusions.

Quantitative Differentiation Guide for 1-Phenyldibenzofuran (CAS 63317-69-1) vs. In-Class Analogs


Geochemical Abundance: 1-Phenyldibenzofuran is the Least Abundant Isomer, Making it the Critical Reference for Accurate Maturity Ratio Calculations

In a comprehensive geochemical analysis of source rocks from the Niger Delta basin, 1-phenyldibenzofuran was identified as the least abundant isomer compared to its 2-, 3-, and 4-phenyl counterparts. This low natural concentration makes it the limiting component in calculating key geochemical ratios used to assess source rock maturity and oil migration [1].

Geochemistry Petroleum Geoscience Biomarker Analysis

Phenyldibenzofuran Ratios (PhFR-1 & PhFR-2) as Maturity Indicators: Quantitative Ranges for Calibration Standards

The phenyldibenzofuran ratio-1 (PhFR-1) and ratio-2 (PhFR-2) are established metrics for assessing the thermal maturity of source rocks. The study quantified PhFR-1 values ranging from 0.13 to 1.20 and PhFR-2 values from 0.11 to 2.11 across samples of varying depth and maturity [1]. These ratios are calculated using the concentrations of specific isomers, including 1-PhDBF, and their values show a positive correlation with increasing burial depth and vitrinite reflectance (VR0 ≤ 0.77%) [1].

Petroleum Geochemistry Thermal Maturity Analytical Chemistry

Structural Foundation for OLED Material Design: The 1-Phenyl Substitution Pattern Enables Further Derivatization Unavailable to the Parent Core

While direct device performance data for 1-phenyldibenzofuran itself is limited, its value proposition is as a key synthetic intermediate. The 1-phenyl substitution serves as a platform for introducing additional functional groups (e.g., halogenation at other positions) to create highly specialized materials for Organic Light-Emitting Diodes (OLEDs), where the dibenzofuran core is valued for its high triplet energy . The 1-position functionalization is a distinct and necessary synthetic handle compared to the unsubstituted dibenzofuran core, which cannot be similarly diversified without first undergoing this or a similar substitution .

Organic Electronics OLED Materials Synthetic Chemistry

High-Value Application Scenarios Requiring 1-Phenyldibenzofuran (CAS 63317-69-1)


Geochemical Biomarker Analysis and Petroleum Maturity Assessment

This compound serves as an essential analytical reference standard for the identification and quantification of 1-phenyldibenzofuran in source rock extracts and crude oils. Its use is required to calculate the phenyldibenzofuran ratios (PhFR-1 and PhFR-2), which are established maturity parameters correlated with vitrinite reflectance and Tmax [1]. The use of an incorrect isomer would directly invalidate the calculated maturity ratios and lead to erroneous conclusions about a basin's petroleum generation potential [1].

Synthesis of Advanced Organic Electronic Materials

1-Phenyldibenzofuran is a critical building block for creating functionalized dibenzofuran derivatives used in OLEDs. The 1-phenyl group acts as a structural and electronic modulator, and its presence at the 1-position is a necessary starting point for synthesizing more complex materials, such as halogenated variants (e.g., 7-chloro-1-phenyldibenzofuran), which are then used to fine-tune the HOMO/LUMO levels and charge transport properties in organic electronic devices .

Forensic and Environmental Analytical Chemistry

As a specific isomer of an oxygen-containing polycyclic aromatic compound (O-PAC), 1-phenyldibenzofuran can be used as a standard for tracing the source and fate of environmental contaminants. O-PACs like phenyldibenzofurans are formed during combustion processes and can be found in soils and sediments. Quantifying specific isomers like 1-PhDBF can provide a more detailed chemical fingerprint for source apportionment studies, distinguishing between petrogenic and pyrogenic sources [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyldibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.